molecular formula C7H12O2 B13114530 (S)-2-methylhex-5-enoic acid

(S)-2-methylhex-5-enoic acid

Cat. No.: B13114530
M. Wt: 128.17 g/mol
InChI Key: SXUXAXVRKXYXQZ-LURJTMIESA-N
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Description

(S)-2-Methylhex-5-enoic acid is an organic compound characterized by its unique structure, which includes a chiral center and an unsaturated carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-methylhex-5-enoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-methylhex-5-enoic acid precursors using chiral rhodium or ruthenium complexes. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methylhex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is converted to esters or amides using reagents like alcohols or amines in the presence of catalysts.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alcohols, amines, acid chlorides

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

(S)-2-Methylhex-5-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules and complex natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving unsaturated fatty acids.

    Industry: It can be used in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism by which (S)-2-methylhex-5-enoic acid exerts its effects depends on its interaction with molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The presence of the chiral center and the unsaturated bond can influence the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

(S)-2-Methylhex-5-enoic acid can be compared with other similar compounds, such as:

    2-Methylhexanoic acid: Lacks the double bond, making it less reactive in certain chemical reactions.

    Hex-5-enoic acid: Lacks the methyl group, which can affect its steric and electronic properties.

    ®-2-Methylhex-5-enoic acid: The enantiomer of this compound, which may have different biological activities and properties due to its opposite stereochemistry.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2S)-2-methylhex-5-enoic acid

InChI

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)/t6-/m0/s1

InChI Key

SXUXAXVRKXYXQZ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CCC=C)C(=O)O

Canonical SMILES

CC(CCC=C)C(=O)O

Origin of Product

United States

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